molecular formula C6H5F5OS B1362323 3-(Pentafluorothio)phenol CAS No. 672-31-1

3-(Pentafluorothio)phenol

Cat. No.: B1362323
CAS No.: 672-31-1
M. Wt: 220.16 g/mol
InChI Key: KVOACEHJTNSNBD-UHFFFAOYSA-N
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Description

Significance of the Pentafluorosulfanyl (SF5) Group in Chemical Sciences

The pentafluorosulfanyl (SF5) group is an emerging and highly valued functional group in the design of new molecules. researchgate.netrowansci.com Its growing popularity stems from a collection of remarkable properties that it can confer upon a parent molecule. researchgate.netchemrxiv.org

The SF5 group is frequently referred to as a "super-trifluoromethyl group". nih.govenamine.netfigshare.combeilstein-journals.orgpharmaceutical-business-review.com This moniker arises from the observation that the SF5 group often exhibits properties similar to the well-known trifluoromethyl (CF3) group, but in a more pronounced manner. researchgate.netchemrxiv.org Both groups are strongly electron-withdrawing and are used to enhance the metabolic stability and bioavailability of molecules, but the SF5 group often demonstrates superior performance in these aspects. figshare.comnih.gov This has led to its exploration as a bioisosteric replacement for the CF3 group and other functionalities in drug discovery and materials science. rowansci.comfigshare.com

The introduction of an SF5 group significantly modifies the electronic and physical properties of a molecule. uochb.czrowansci.com These changes are key to its utility in the rational design of new chemical entities with tailored characteristics.

The SF5 group is one of the most powerful electron-withdrawing groups known in organic chemistry. rowansci.comenamine.netconicet.gov.ar This strong inductive effect is a consequence of the high electronegativity of the five fluorine atoms bonded to the central sulfur atom. rowansci.com The electron-withdrawing nature of the SF5 group can be quantified by its Hammett constants, which are significantly higher than those of the CF3 group, indicating a greater ability to pull electron density from an attached aromatic ring or aliphatic chain. researchgate.netbeilstein-journals.orgnih.gov This property is crucial in modulating the acidity or basicity of nearby functional groups and influencing the reactivity of the molecule. conicet.gov.arnih.gov

Hammett Constants of SF5 and Related Groups
Groupσmσp
SF50.610.68
CF30.430.53 - 0.54
NO20.78
Group Electronegativity (Pauling Scale)
GroupElectronegativity (χ)
SF53.65
CF33.36
F3.98
Cl3.16
Br2.96

The SF5 group has a significant steric footprint, which is larger than that of the trifluoromethyl group but smaller than a tert-butyl group. nih.govrsc.org The unique square pyramidal or octahedral geometry of the SF5 group, with a central sulfur atom and five fluorine atoms, gives it a distinct three-dimensional shape that can influence molecular conformation and interactions with biological targets. nih.govrsc.org The steric bulk of the SF5 group can be used to control the stereochemistry of reactions at adjacent centers and to modulate the binding of a molecule to a receptor or enzyme active site. rsc.orgnih.gov

Steric Parameters of SF5 and Related Groups
GroupVan der Waals Volume (ų)
SF555.4
CF334.6
tert-Butyl76.9

The pentafluorosulfanyl group is characterized by exceptional thermal and chemical stability. uochb.cznih.govrowansci.comenamine.net The strength of the sulfur-fluorine bonds contributes to its high resistance to thermal decomposition and chemical degradation. rowansci.compreprints.org This robustness is a highly desirable feature in the development of pharmaceuticals and materials that need to withstand harsh conditions. rowansci.combeilstein-journals.org The SF5 group is generally stable to a wide range of synthetic transformations, which allows for its incorporation early in a synthetic sequence. beilstein-journals.orgrsc.org

Influence of the SF5 Moiety on Molecular Properties

Overview of Pentafluorothiophenols in Scientific Literature

Pentafluorothiophenols and their derivatives are a significant class of compounds in the scientific literature, primarily due to the distinctive properties conferred by the pentafluorosulfanyl (SF₅) group. This group is known to be one of the most electronegative and is highly resistant to thermal and chemical degradation, which is advantageous for developing stable compounds. beilstein-journals.orgcollectionscanada.gc.ca

Research has extensively compared SF₅-substituted aromatics with their trifluoromethyl (CF₃) analogs. Studies show that the SF₅ group generally imparts greater hydrophobicity than the CF₃ group. collectionscanada.gc.ca This property is of high interest in drug design and agrochemical development for influencing how molecules interact with biological systems.

The chemical reactivity of pentafluorothiophenols has been explored, demonstrating their utility as precursors. For instance, pentafluorothiophenol (B1630374) (C₆F₅SH) can be used to prepare various non-metallic derivatives where the sulfur atom is bonded to elements like boron, silicon, phosphorus, and chlorine. researchgate.net Furthermore, the SF₅ group has been incorporated into advanced materials, including push-pull fluorophores and liquid crystals, highlighting its potential in organic electronics and materials science. acs.org

Scope and Academic Relevance of 3-(Pentafluorothio)phenol Research

The academic relevance of this compound stems from its role as a versatile and accessible building block for creating novel and complex chemical structures. researchgate.net Its bifunctional nature—possessing both a reactive phenol (B47542) group and a property-modulating SF₅ group—makes it a valuable starting material for diverse synthetic applications.

One of the primary areas of research involves using this compound to synthesize "advanced substituted pentafluorosulfanylphenol/anisole" derivatives. researchgate.net These subsequent building blocks can be equipped with a variety of functional groups, such as esters, aldehydes, nitriles, and halogens, thereby expanding the library of available SF₅-containing synthons for drug discovery and materials science. researchgate.net

Specific research applications have demonstrated its utility in targeted synthesis. For example, it serves as a key intermediate in the preparation of a library of 2-arylindandiones that are substituted with the pentafluorosulfanyl group. researchgate.net Another significant application is in the synthesis of aliphatic SF₅-containing compounds. Research has shown that this compound can be oxidized using reagents like hydrogen peroxide and sulfuric acid to yield dearomatized products such as SF₅-substituted muconolactone (B1205914), maleic acid, and succinic acid. beilstein-journals.orgresearchgate.net This provides a practical route to access non-aromatic compounds featuring the SF₅ group, which are otherwise challenging to synthesize. beilstein-journals.orgresearchgate.net Additionally, the compound is noted for its use in preparing certain pyrimidine (B1678525) derivatives. chemicalbook.com

Table 2: Selected Research Applications of this compound

Application AreaResearch FindingReference
Synthetic Chemistry Used as a starting material to create advanced building blocks with diverse functional groups (e.g., esters, aldehydes). researchgate.net
Medicinal Chemistry Employed in the synthesis of a library of 2-arylindandiones bearing an SF₅ group. researchgate.net
Organofluorine Chemistry Utilized in the oxidation-driven synthesis of aliphatic SF₅-containing compounds like muconolactone and maleic acid. beilstein-journals.orgresearchgate.net
Heterocyclic Chemistry Used in the preparation of pyrimidine compounds. chemicalbook.com

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOACEHJTNSNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381317
Record name 3-(Pentafluorothio)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-31-1
Record name 3-(Pentafluorothio)phenol
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Record name 3-(Pentafluorothio)phenol
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Synthetic Methodologies and Strategies for 3 Pentafluorothio Phenol

Established Synthetic Routes to Pentafluorothiophenols

Early methods for the synthesis of pentafluorothiophenols relied on powerful fluorinating agents to directly convert sulfur-containing functional groups into the SF5 moiety.

Reaction of Benzenedisulfides with Silver Difluoride

One of the foundational methods for synthesizing arylsulfur pentafluorides was developed by Sheppard in the 1960s and involves the reaction of an aryl disulfide with silver(II) fluoride (B91410) (AgF2). chemrxiv.orgresearchgate.net This oxidative fluorination process is capable of converting the disulfide bond directly to an SF5 group. researchgate.net The reaction proceeds through an arylsulfur trifluoride (ArSF3) intermediate, which can also be isolated and used as a starting material for the same transformation. researchgate.net

For the synthesis of 3-(Pentafluorothio)phenol, this method would theoretically start from bis(3-hydroxyphenyl) disulfide. The reaction with AgF2 would oxidatively fluorinate the sulfur atoms to yield the target phenol (B47542). The presence of a deactivating group on the aromatic ring, such as a nitro group, has been shown to result in yields of 15% to 30% for nitrophenylsulfur pentafluorides. researchgate.net More recent advancements have demonstrated that the combination of onium halides with AgF2 can drastically enhance oxidative fluorination conditions, enabling the single-step conversion of various thiophenol derivatives and disulfides to SF5-compounds in high yields. chemrxiv.org

Oxidation of Thiophenols with Fluorine Gas

Direct fluorination using elemental fluorine (F2) is another established, albeit challenging, method for preparing arylsulfur pentafluorides from aromatic thiols (thiophenols) and disulfides. researchgate.net This approach represents a direct route to installing the SF5 group and has been studied for its scope and limitations in creating new SF5-containing building blocks. researchgate.net A comprehensive computational study has been conducted to elucidate the reaction mechanism, particularly the transformation of the ArSF3 intermediate into the final ArSF5 product. researchgate.net Umemoto's two-step synthesis, which starts from aromatic disulfides or thiols, is considered a practical application of this type of oxidative fluorination. nih.gov Applying this strategy to this compound would involve the direct and carefully controlled reaction of 3-mercaptophenol with elemental fluorine.

Preparation from Metal Ions in Aqueous Solution

The interaction of pentafluorothiophenols with metal ions in aqueous solutions typically leads to the formation of metal-thiolate complexes rather than the synthesis of the SF5 group itself. Pentafluorothiophenol (B1630374) is weakly acidic and reacts with various metal ions to form pentafluoro-phenylthio derivatives. cdnsciencepub.com For instance, the derivatives of cesium, lead(II), cadmium, mercury(II), bismuth(III), arsenic(III), and thallium(I) have been prepared from their corresponding metal ions in aqueous solutions with a suspension of pentafluorothiophenol. cdnsciencepub.com

In some cases, the metal ion is reduced during the reaction. Ions such as Cu²⁺, PtCl₆²⁻, and AuCl₄⁻ are reduced by pentafluorothiophenol, leading to the formation of Cu(I), Pt(II), and Au(I) pentafluoro-phenylthio derivatives, respectively. cdnsciencepub.com The reaction with copper(II) ions is typical for thiols and proceeds as follows: 2Cu²⁺ + 4C₆F₅SH → 2CuSC₆F₅ + C₆F₅SSC₆F₅ + 4H⁺ cdnsciencepub.com

These reactions demonstrate the utility of the resulting pentafluorothiophenol as a ligand in coordination chemistry, rather than a method for its own synthesis. cdnsciencepub.com

Advanced Synthetic Approaches to SF5-Containing Aromatic Compounds

The significant interest in SF5-containing compounds for applications in pharmaceuticals, agrochemicals, and materials science has driven the development of more versatile and efficient synthetic methods. thieme.demdpi.comunf.edu

Utilizing SF5Cl as a Building Block

Pentafluorosulfanyl chloride (SF5Cl) is a key reagent in modern fluorine chemistry and is the only commercially available compound for adding the SF5 group to organic molecules. wikipedia.org It is a highly reactive and toxic gas that enables the introduction of the SF5 functional group through various reactions, most notably free-radical additions. wikipedia.orgevitachem.com

The addition of SF5Cl across carbon-carbon double and triple bonds is a well-established method for incorporating the SF5 group into aliphatic compounds. beilstein-journals.org This reaction proceeds via a free-radical chain mechanism. beilstein-journals.orgacademie-sciences.fr The process is typically initiated at low temperatures (around -30 °C) using triethylborane (B153662) (Et3B), as established in Dolbier's protocol. wikipedia.orgbeilstein-journals.orgacademie-sciences.fr The Et3B acts as a radical initiator, promoting the activation of SF5Cl to form the propagating SF5• radical species. beilstein-journals.org

Recent advancements have introduced alternative methods for initiating the radical addition, including the use of air-stable amine-borane complexes and photochemical activation with visible or black light, which represent an oxygen-free alternative. beilstein-journals.orgacademie-sciences.frbohrium.comnih.gov While these radical addition methods are primarily applied to alkenes and alkynes to form aliphatic SF5 compounds, the underlying chemistry of generating the SF5• radical from SF5Cl is fundamental to many advanced strategies for creating SF5-arenes. beilstein-journals.orgresearchgate.net

Generation of SF5Cl

The availability of SF5Cl is crucial for its use as a building block. Several methods for its synthesis have been reported. wikipedia.org Classical routes often begin with lower sulfur fluorides like sulfur tetrafluoride (SF4) or disulfur (B1233692) decafluoride (S2F10). wikipedia.org More recently, a gas-reagent-free approach using common laboratory chemicals has been developed, making the synthesis more accessible. nih.govnih.gov The first continuous flow synthesis of SF5Cl has also been reported, offering a pathway for safer, scalable production. researchgate.net

Starting MaterialsReactionReference(s)
Sulfur tetrafluoride (SF₄), Chlorine (Cl₂), Cesium fluoride (CsF)SF₄ + Cl₂ + CsF → SF₅Cl + CsCl wikipedia.org
Chlorine monofluoride (ClF), Sulfur tetrafluoride (SF₄)ClF + SF₄ → SF₅Cl wikipedia.org
Disulfur decafluoride (S₂F₁₀), Chlorine (Cl₂)S₂F₁₀ + Cl₂ → 2 SF₅Cl wikipedia.org
Disulfides (ArSSAr), Trichloroisocyanuric acid (TCICA), Potassium fluoride (KF)Oxidative fluorination using TCICA/KF can be used to synthesize SF₅Cl. nih.govnih.gov
Chloropentafluorosulfanylation Reactions

Chloropentafluorosulfanylation, the addition of pentafluorosulfanyl chloride (SF5Cl) across a double or triple bond, is a foundational method for creating aliphatic SF5-containing compounds that can serve as precursors to aromatic systems. researchgate.net This radical chain reaction is typically initiated under mild conditions. researchgate.net

A common method involves the use of triethylborane (Et3B) as a radical initiator at low temperatures, which facilitates the smooth, high-yield addition of SF5Cl to both alkenes and alkynes. researchgate.net While effective, the process can sometimes be complicated by the formation of chlorinated side products due to the presence of chlorine radicals. researchgate.netresearchgate.net Alternative initiation methods have been developed to address this and expand the reaction's utility. For instance, an air-stable amine-borane complex has been shown to be a complementary initiator to the classic Et3B-mediated reaction. researchgate.net

Recent advancements have explored initiator-free conditions. It has been discovered that tetrahydrofuran (B95107) (THF) alone is sufficient to trigger the radical addition of SF5Cl to alkynes, proceeding stereoselectively to yield (E)-1-chloro-2-SF5-alkenes. acs.orgacademie-sciences.fr The reaction is believed to be initiated by hydroperoxides formed from the autoxidation of THF. academie-sciences.fr Furthermore, photochemically-induced reactions, using visible light (such as blue LEDs) or black light, have also proven effective for the chloropentafluorosulfanylation of alkynes, sometimes employing an electron donor-acceptor (EDA) complex. researchgate.netacademie-sciences.fr

These reactions provide essential building blocks which, through subsequent chemical transformations like dehydrohalogenation and aromatization, can be converted into SF5-substituted aromatic compounds. researchgate.net

Oxidative Fluorination Methods

The direct introduction of the SF5 group onto an aromatic ring can be achieved through oxidative fluorination of sulfur-containing precursors, such as aromatic thiols or disulfides. researchgate.net This approach represents a direct route to aryl-SF5 compounds. The first synthesis of phenylsulfur pentafluoride was accomplished by reacting the corresponding disulfide with silver difluoride (AgF2). researchgate.net In this process, phenylsulfur trifluoride is an intermediate that can be isolated. researchgate.net By deactivating the aromatic ring, for example with a nitro group, nitrophenylsulfur pentafluorides can be obtained in yields of 15% to 30%. researchgate.net

While not a direct synthesis of this compound, the oxidation of existing SF5-phenols is a related transformation that highlights the stability of the SF5-group to oxidative conditions and its influence on reactivity. For instance, 4-(pentafluorosulfanyl)phenol (B1597158) can be oxidized using 30% aqueous hydrogen peroxide in concentrated sulfuric acid to yield aliphatic products like 3-(pentafluorosulfanyl)muconolactone, demonstrating a dearomatization pathway. nih.gov Similarly, substituted aminophenols and catechols containing the SF5 group undergo oxidation with lead tetraacetate, leading to ring-opening and the formation of SF5-substituted nitriles and esters of muconic acid in good yields. nih.gov

Strategies Employing SF5-Alkynes

A particularly powerful strategy for the direct synthesis of pentafluorosulfanylated phenols involves the [4+2] Diels-Alder cycloaddition reaction. nih.govresearchgate.net By reacting SF5-alkynes with electron-rich dienes, a highly regioselective cycloaddition occurs, providing a straightforward and convergent route to SF5-phenols and aminophenols. nih.govresearchgate.net This method has been shown to tolerate a variety of substituents on the SF5-alkyne, including both electron-donating and electron-withdrawing groups on an aromatic ring attached to the alkyne. nih.gov The reaction often proceeds smoothly under microwave irradiation. nih.gov

DieneSF5-Alkyne Substituent (Ar)ProductYieldReference
Danishefsky's dienePhenyl4-Amino-2-(pentafluorothio)phenol derivative99% nih.gov
Danishefsky's diene4-Fluorophenyl4-Amino-2-(pentafluorothio)phenol derivative95% nih.gov
Danishefsky's diene4-(Trifluoromethyl)phenyl4-Amino-2-(pentafluorothio)phenol derivative92% nih.gov
Danishefsky's diene4-Methoxyphenyl4-Amino-2-(pentafluorothio)phenol derivative99% nih.gov
Danishefsky's diene2-Thienyl4-Amino-2-(pentafluorothio)phenol derivative85% nih.gov

This table presents selected examples of the Diels-Alder reaction between SF5-alkynes and an activated diene to form SF5-aminophenol precursors.

The synthesis of SF5-alkynes often begins with the chloropentafluorosulfanylation of a parent alkyne. acs.org This radical addition of SF5Cl across the triple bond is a critical step to produce chloro-olefins that can be converted to the desired SF5-alkyne. acs.orgacademie-sciences.fr

Several methods have been refined for this transformation. The classical approach uses triethylborane (Et3B) with oxygen as an initiator. acs.org More recent developments have introduced alternative activation methods. For example, visible light irradiation in the presence of an electron donor-acceptor (EDA) complex can initiate the radical addition. academie-sciences.fr Another approach utilizes black light (370 nm) to activate the SF5Cl. academie-sciences.fr A particularly simple and effective method involves using tetrahydrofuran (THF) as the solvent at -40 °C, which is sufficient to initiate the reaction without any additional catalyst or light source, yielding exclusively the (E)-alkene isomer. academie-sciences.fr

AlkyneInitiation MethodProductYieldReference
PhenylacetyleneEt3B/O2(E)-1-Chloro-2-phenyl-1-(pentafluorothio)ethene85% acs.org
1-OctyneTHF (-40 °C)(E)-1-Chloro-1-(pentafluorothio)oct-1-ene75% academie-sciences.fr
PhenylacetyleneBlack light (370 nm)(E)-1-Chloro-2-phenyl-1-(pentafluorothio)ethene72% academie-sciences.fr
EthynylbenziodoxoloneBlue light (440 nm)SF5-alkyne (direct)76% academie-sciences.fr

This table summarizes various conditions for the chloropentafluorosulfanylation of alkynes.

The hydrofunctionalization of SF5-alkynes is a less explored but important transformation. researchgate.net Among these, hydrofluorination provides a route to fluoro-substituted SF5-alkenes. A gold-catalyzed hydrofluorination of internal alkynes using hydrofluoric acid has been reported. researchgate.net This method is notable for using an economical source of fluoride and being free of additives. researchgate.net It has been successfully applied to alkynes bearing a fluorinated group at the propargylic position, proceeding with high regioselectivity. researchgate.net

Metal-Free SF6 Activation for SF5-Based Reagent Generation

Sulfur hexafluoride (SF6) is an inexpensive, abundant, and chemically inert gas. researchgate.netresearchgate.net Developing methods to activate SF6 as a source of the SF5 group is a significant area of research, offering a more sustainable alternative to traditional reagents. Metal-free activation strategies have recently been developed.

One prominent method involves the two-electron activation of SF6 using an organic reductant, tetrakis(dimethylamino)ethylene (B1198057) (TDAE), under visible light irradiation. researchgate.netresearchgate.net This reaction generates a stable SF5-based reagent that can be used for subsequent transformations. researchgate.netresearchgate.net A key application of this TDAE-derived reagent is the mild, on-demand generation of pentafluorosulfanyl chloride (SF5Cl) gas. researchgate.netresearchgate.netacs.org This in situ generated SF5Cl can then be used directly for reactions like the chloropentafluorosulfanylation of alkynes and alkenes without the need to handle the toxic gas. researchgate.netresearchgate.net This approach avoids the need for glovebox handling and expensive, air-sensitive reagents that were previously required. researchgate.net

Photoredox catalysis provides another avenue for SF6 activation. researchgate.net This technique allows SF6 to be used as a pentafluorosulfanylation agent to prepare ethers with a vicinal SF5 substituent in a single step. researchgate.net These methods confirm that the potent greenhouse gas SF6 can be repurposed as a valuable SF5 transfer reagent when activated under the appropriate metal-free conditions. researchgate.netrsc.org

Derivatization Strategies for Phenolic Compounds Relevant to this compound

Once synthesized, this compound serves as a valuable platform for creating more complex molecules. researchgate.net Its phenolic hydroxyl group and the aromatic ring can be modified using various derivatization strategies common to phenols, allowing for the introduction of diverse functional groups such as esters, aldehydes, halogens, alcohols, nitriles, and carboxylic acids. researchgate.netnih.gov

Classical derivatization of the phenolic hydroxyl group includes reactions like etherification (e.g., methylation to form the corresponding anisole) and acylation to form esters. nih.govresearchgate.net For more complex phenols with multiple hydroxyl groups, selective protection and deprotection strategies are often employed. nih.gov

The aromatic ring of this compound is activated by the hydroxyl group towards electrophilic aromatic substitution. However, classical strategies for substitution on the phenolic ring can suffer from poor regioselectivity, as both ortho and para positions are activated. nih.gov More advanced methods that achieve regioselective C-H functionalization are increasingly being applied to phenol derivatization. nih.gov The commercially available this compound has been used as a starting material to synthesize a library of substituted pentafluorosulfanylphenol and anisole (B1667542) derivatives, which were then used to create 2-arylindandiones bearing an SF5 group. researchgate.net

Classical Derivatization Techniques on Phenolic Fragments

The foundational structure of this compound offers two primary sites for classical chemical modification: the phenolic hydroxyl group and the aromatic ring. These sites can be targeted through well-established nucleophilic and electrophilic substitution reactions, respectively.

Nucleophilic Substitution on Phenolic Hydroxyl

The hydroxyl group of a phenol is amenable to nucleophilic substitution reactions, most commonly through acylation and alkylation to form esters and ethers. nih.gov These reactions are fundamental in synthetic chemistry, often employed to protect the hydroxyl group, alter the molecule's physical properties, or design prodrugs with improved bioavailability. nih.gov

For this compound, these transformations are exemplified by the synthesis of advanced substituted 3-pentafluorosulfanylphenol and its corresponding anisole (methyl ether) derivative. researchgate.net The conversion to the anisole is a direct example of alkylation on the phenolic hydroxyl.

Table 1: Examples of Nucleophilic Substitution on the Phenolic Hydroxyl

Reaction Type Reagent Type Product Class
Alkylation Alkyl halides Ethers
Acylation Acyl halides, Anhydrides Esters

This table illustrates common transformations applicable to the hydroxyl group of this compound.

Electrophilic Substitutions on the Phenolic Ring

The aromatic ring of phenols is highly activated towards electrophilic substitution due to the strong electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. byjus.commlsu.ac.in However, in this compound, the presence of the strongly electron-withdrawing and deactivating SF5 group complicates this picture. The SF5 group itself is a meta-director. Therefore, the regiochemical outcome of electrophilic substitution reactions is determined by the interplay of these two competing directing effects. The powerful activating effect of the hydroxyl group generally dominates, though reaction conditions can influence the product distribution. mlsu.ac.in

Common electrophilic substitution reactions applicable to phenols include:

Nitration: Treatment with nitric acid introduces a nitro group (-NO2) onto the ring. byjus.com

Halogenation: Reaction with halogens (e.g., bromine water) can lead to mono- or poly-halogenated products. byjus.commlsu.ac.in

Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group (-SO3H). mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using alkyl/acyl halides and a Lewis acid catalyst. libretexts.org

Trifluoromethylthiolation: An advanced method for introducing the -SCF3 group onto the aromatic ring using specific reagents and an acid promoter. nih.gov

Selective Derivatization Methodologies for Phenols

Achieving high regioselectivity in the derivatization of substituted phenols is a significant synthetic challenge. Classical electrophilic substitution methods often yield a mixture of ortho and para isomers, necessitating difficult purification steps. nih.gov Modern synthetic strategies have focused on developing methods that can selectively activate a specific C-H bond on the aromatic ring, thereby controlling the position of substitution. These advanced strategies are gradually being applied to the selective derivatization of complex natural phenols and can be conceptually extended to molecules like this compound to achieve single, well-defined products. nih.gov

Pre-column Derivatization for Analytical Studies

For analytical purposes, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), phenols often require derivatization. nih.govactascientific.com This chemical modification is performed prior to analysis ("pre-column") to increase the analyte's volatility, thermal stability, and detectability. nih.govmdpi.com

The primary goals of derivatization in this context are:

To convert polar functional groups (-OH, -COOH, -NH2) into less polar, more volatile derivatives. nih.gov

To generate derivatives that are more stable under the high temperatures of a GC injection port. nih.gov

To introduce a tag that enhances the response of a specific detector.

Common derivatization techniques applicable to this compound for GC-MS analysis include:

Table 2: Common Pre-Column Derivatization Techniques for Phenols

Technique Reagent Example Derivative Formed Purpose
Silylation MTBSTFA, BSTFA Silyl ethers Increases volatility and thermal stability for GC analysis. researchgate.netnih.gov
Alkylation Diazomethane Methyl ethers (Anisoles) Increases volatility for GC analysis. settek.comepa.gov

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ethers | Introduces a fluorinated tag for highly sensitive detection by an Electron Capture Detector (ECD). settek.comepa.gov |

This table summarizes key derivatization methods used to prepare phenolic compounds for chromatographic analysis.

Post-functionalization Reactions

Post-functionalization refers to the chemical modification of a core structure after its initial synthesis to create a library of related compounds with diverse properties. This compound serves as an excellent starting material for such strategies. Research has demonstrated its use in accessing a variety of more complex substituted pentafluorosulfanylphenols and anisoles. researchgate.net These subsequent reactions can introduce functional groups such as esters, aldehydes, halogens, nitriles, and carboxylic acids, transforming the initial simple phenol into a high-value building block for various applications. researchgate.net Another relevant strategy involves the nucleophilic aromatic substitution (SNAr) of fluorine atoms on polyfluorinated aromatic rings, a reaction that can be used to introduce a wide range of functionalities. nih.govmdpi.comscispace.com

Synthesis of Aliphatic SF5 Compounds via Oxidation of Aromatic Precursors

A significant challenge in organofluorine chemistry is the synthesis of aliphatic compounds containing the SF5 group. researchgate.net Traditionally, this has been accomplished by the addition of SF5Cl to unsaturated compounds, a method that uses expensive and toxic reagents. researchgate.netnih.gov A more recent and practical approach involves the oxidative dearomatization of readily available aromatic SF5 precursors, including SF5-substituted phenols. researchgate.netnih.gov

In this strategy, SF5-phenols are treated with strong oxidizing agents, which breaks the aromaticity of the ring and converts it into an aliphatic structure. For example, the oxidation of 4-(pentafluorosulfanyl)phenol with 30% aqueous hydrogen peroxide in concentrated sulfuric acid yields aliphatic products like 3-(pentafluorosulfanyl)muconolactone. researchgate.netnih.gov Similarly, oxidizing agents like lead tetraacetate can convert SF5-substituted aminophenols and catechols into SF5-substituted nitriles and esters of muconic acid in good yields. researchgate.netnih.gov These methods represent the first practical syntheses of aliphatic SF5-compounds from aromatic ones. researchgate.netnih.gov

Oxidation of SF5-substituted anisoles and phenols

The oxidation of SF5-substituted anisoles and phenols serves as a practical method for the synthesis of aliphatic SF5 compounds. nih.gov Research has demonstrated that both 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols undergo oxidation when treated with a combination of hydrogen peroxide and sulfuric acid. semanticscholar.org This reaction leads to the dearomatization of the starting aromatic ring and the formation of various aliphatic products.

For instance, the oxidation of 4-(pentafluorosulfanyl)phenol and its anisole counterpart with 30% aqueous hydrogen peroxide in concentrated sulfuric acid yields 2-(5-oxo-3-(pentafluorosulfanyl)-2,5-dihydrofuran-2-yl)acetic acid, also known as 3-(pentafluorosulfanyl)muconolactone. nih.gov This reaction highlights a direct conversion from an aromatic SF5 compound to a functionalized aliphatic SF5-containing lactone. Similarly, the meta-substituted derivatives, 3-(pentafluorosulfanyl)anisole and 3-(pentafluorosulfanyl)phenol, also undergo this oxidative transformation to provide SF5-muconolactone as one of the main products. semanticscholar.org

The reaction conditions and the specific substitution pattern of the starting material influence the distribution of the resulting products. A plausible mechanism for this transformation has been proposed, underscoring the complexity of the reaction pathway. semanticscholar.org

Table 1: Oxidation Products of SF5-Substituted Phenols and Anisoles
Starting MaterialOxidizing AgentsMajor Products
4-(Pentafluorosulfanyl)phenol30% H2O2, H2SO43-(Pentafluorosulfanyl)muconolactone
4-(Pentafluorosulfanyl)anisole30% H2O2, H2SO43-(Pentafluorosulfanyl)muconolactone
3-(Pentafluorosulfanyl)phenolH2O2, H2SO4SF5-muconolactone, SF5-maleic acid
3-(Pentafluorosulfanyl)anisoleH2O2, H2SO4SF5-muconolactone, SF5-maleic acid

Formation of SF5-containing maleic and succinic acids

In addition to the formation of muconolactone (B1205914) derivatives, the oxidation of SF5-substituted phenols and anisoles also yields SF5-containing maleic and succinic acids as side products. nih.gov The reaction of 3- and 4-pentafluorosulfanyl-substituted anisoles and phenols with hydrogen peroxide and sulfuric acid results in a mixture of these aliphatic dicarboxylic acids alongside the aforementioned muconolactone. semanticscholar.org

The formation of these acids is a significant outcome of the oxidative cleavage of the aromatic ring. Further investigation into the reaction mechanism suggests that the preferential formation of an SF5-substituted para-benzoquinone intermediate can lead to an improved yield of 2-(pentafluorosulfanyl)maleic acid. semanticscholar.org This intermediate can be independently synthesized and its subsequent oxidation to the maleic acid derivative has been verified, lending support to the proposed reaction pathway. semanticscholar.org

The decomposition of the initially formed 3-(pentafluorosulfanyl)muconolactone under various aqueous conditions (acidic, neutral, and basic) has also been studied, providing insights into the stability of these novel aliphatic SF5 compounds and the potential for their further chemical transformations. semanticscholar.org

Table 2: Key Products from the Oxidation of SF5-Aromatics
ProductChemical NameSignificance
SF5-Muconolactone2-(5-oxo-3-(pentafluorosulfanyl)-2,5-dihydrofuran-2-yl)acetic acidA primary product from the oxidation of SF5-phenols and anisoles. nih.govsemanticscholar.org
SF5-Maleic Acid2-(Pentafluorosulfanyl)maleic acidFormed alongside muconolactone; yield can be improved via a benzoquinone intermediate. semanticscholar.org
SF5-Succinic Acid(Pentafluorosulfanyl)succinic acidA minor byproduct of the oxidation reaction. nih.govsemanticscholar.org

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Techniques for Characterization of SF₅-Containing Compounds

The robust and electron-withdrawing nature of the pentafluorosulfanyl group imparts unique features to the spectroscopic profile of 3-(Pentafluorothio)phenol.

NMR spectroscopy is the most powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen, fluorine, and carbon environments within the molecule.

In the proton NMR spectrum, the aromatic protons of this compound exhibit chemical shifts in the aromatic region, typically between 7.0 and 8.0 ppm. The precise shifts and coupling patterns are influenced by the electronic effects of both the hydroxyl (-OH) and the strongly electron-withdrawing pentafluorosulfanyl (-SF₅) groups. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

Aromatic Protons (Ar-H): The protons on the benzene (B151609) ring will show complex splitting patterns (multiplets) due to spin-spin coupling with each other. The proton ortho to the SF₅ group and meta to the -OH group is expected to be the most downfield, while the proton ortho to the -OH group and meta to the SF₅ group will also be significantly affected.

Hydroxyl Proton (-OH): A broad singlet is expected, typically in the range of 5.0-8.0 ppm, which may disappear upon D₂O exchange.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons~7.0 - 7.8Multiplets (m)
Hydroxyl ProtonVariable (e.g., 5.0 - 8.0)Broad Singlet (br s)

The ¹⁹F NMR spectrum is definitive for the identification of the SF₅ group. This group typically displays a characteristic A₄B spin system, which appears as two distinct signals: a quintet for the single apical fluorine (Fₐ) and a doublet for the four basal fluorines (Fₑ). mdpi.com

Apical Fluorine (SF): This fluorine, being unique, is split by the four equivalent basal fluorines, resulting in a quintet. Its chemical shift is typically found significantly downfield.

Basal Fluorines (SF₄): These four equivalent fluorines are split by the single apical fluorine, producing a doublet.

For meta-substituted SF₅-phenyl derivatives, the following chemical shifts are characteristic. mdpi.com

Fluorine Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Basal (SF₄)~63-65Doublet (d)~150
Apical (SF)~84-87Quintet (quin) or Pentet (p)~150

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom directly attached to the SF₅ group (C-SF₅) is significantly influenced by the fluorine atoms, resulting in a complex multiplet due to C-F coupling. The other aromatic carbons also show distinct chemical shifts based on their position relative to the two substituents.

C-OH: The carbon bearing the hydroxyl group is expected to be downfield, typically in the 155-160 ppm range.

C-SF₅: This carbon signal appears as a multiplet due to coupling with the five fluorine atoms and is typically observed in the range of 150-155 ppm.

Other Aromatic Carbons: The remaining four carbons of the benzene ring will appear in the typical aromatic region of ~115-135 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-OH~155 - 160
C-SF₅~150 - 155 (multiplet)
Aromatic C-H~115 - 135

The IR spectrum of this compound shows characteristic absorption bands corresponding to the functional groups present.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info

Aromatic C-H Stretch: Weaker absorptions typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to strong bands are observed in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. docbrown.info

C-O Stretch: A strong band for the phenol (B47542) C-O stretching vibration is expected around 1200-1260 cm⁻¹.

S-F Stretch: Strong, characteristic absorptions for the S-F bonds of the SF₅ group are expected in the fingerprint region, typically between 800-900 cm⁻¹ and 550-650 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch1200 - 1260Strong
S-F Stretch800 - 900 and 550 - 650Strong

In electron ionization mass spectrometry (EI-MS), this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural information.

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule after the loss of one electron. For C₆H₅F₅OS, the expected m/z would be approximately 236.

Key Fragments: Fragmentation may involve the loss of the hydroxyl group, hydrogen, or parts of the SF₅ group. Common fragmentation pathways for phenols include the loss of CO (m/z - 28) and CHO (m/z - 29). Fragments corresponding to [M-F]⁺, [SF₅]⁺ (m/z 127), and the aromatic ring are also anticipated.

Ion Description Expected m/z
[C₆H₅F₅OS]⁺Molecular Ion~236
[C₆H₄F₅OS]⁺Loss of H~235
[C₅H₅F₅S]⁺Loss of CO~208
[SF₅]⁺Pentafluorosulfanyl cation127
[C₆H₅O]⁺Phenyl-oxy fragment93

X-ray Diffraction (XRD)

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive analysis of closely related aromatic pentafluorosulfanyl compounds provides a robust framework for understanding its solid-state structure. nih.govescholarship.org The crystal packing of such molecules is heavily influenced by a network of weak intermolecular interactions involving the highly electronegative fluorine atoms of the –SF₅ group.

Key structural features anticipated for this compound include:

Hydrogen Bonding: The primary and strongest intermolecular interaction would be the hydrogen bond between the hydroxyl group of one molecule and an electronegative atom of a neighboring molecule, likely the oxygen of another hydroxyl group or, possibly, one of the equatorial fluorine atoms of the –SF₅ group.

F···F Contacts: Intermolecular F···F contacts are also a prominent feature in the crystal packing of pentafluorosulfanyl compounds. nih.govescholarship.org These interactions, often with distances below the sum of the van der Waals radii of two fluorine atoms (2.94 Å), are considered significant attractive interactions and play a crucial role in forming supramolecular motifs like dimers and infinite chains. nih.gov

The geometry of the SF₅ group itself is consistently octahedral, with one axial and four equatorial fluorine atoms. The S-C bond connects the sulfur atom to the benzene ring. The interplay of these varied intermolecular forces dictates the final, complex three-dimensional architecture of the crystal.

Table 1: Expected Crystallographic Interaction Parameters for this compound This table is predictive, based on analyses of analogous SF₅-aromatic compounds.

Interaction Type Typical Donor-Acceptor Expected Distance Range (Å) Reference
Hydrogen Bond O–H···O 1.8 - 2.2 General
Weak H-Bond C–H···F < 2.60 nih.gov
Halogen Contact F···F < 2.79 (significant) nih.govescholarship.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specific to species containing unpaired electrons. nih.gov The parent this compound molecule is diamagnetic and therefore EPR-silent. However, its corresponding phenoxyl radical, formed via one-electron oxidation (e.g., removal of the hydrogen atom from the hydroxyl group), is a paramagnetic species that can be characterized by EPR. scholaris.ca

Studies on various substituted phenoxyl radicals show that EPR spectra provide detailed information on the electronic structure and spin density distribution. scholaris.carsc.orgnih.gov For the 3-(Pentafluorothio)phenoxyl radical, the EPR spectrum would be characterized by its g-factor and hyperfine coupling constants arising from the interaction of the unpaired electron with magnetic nuclei (¹H and ¹⁹F).

The key insights from a hypothetical EPR study would be:

Spin Delocalization: The magnitude of the hyperfine coupling constants to the aromatic protons would reveal the extent of spin delocalization from the oxygen atom onto the benzene ring. The strongly electron-withdrawing –SF₅ group is expected to significantly perturb this distribution compared to unsubstituted phenoxyl radicals. rsc.org

¹⁹F Coupling: A notable feature would be the potential for hyperfine coupling to the five fluorine nuclei of the –SF₅ group. This coupling, if resolved, would provide direct evidence of spin density delocalization onto or through the sulfur pentafluoride moiety, offering insights into the conjugative or inductive effects of this group.

While EPR studies have been conducted on a wide range of sulfur-containing radicals and phenoxyl radicals, specific data for the 3-(Pentafluorothio)phenoxyl radical remains a subject for future investigation. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the molecular properties of compounds like this compound. scienceopen.comscispace.com DFT calculations allow for the accurate determination of geometric structures, electronic properties, and relative energies. Recent studies have utilized DFT to rationalize the regioselectivity in the synthesis of SF₅-phenols, highlighting the method's predictive power. acs.orgresearchgate.net

Geometry optimization of this compound using DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), provides a detailed picture of its three-dimensional structure. karazin.uanih.gov Calculations would yield precise bond lengths, bond angles, and dihedral angles. The presence of the bulky and electronegative –SF₅ group alongside the –OH group can lead to distinct conformational isomers, primarily differing in the orientation of the hydroxyl hydrogen (either syn or anti with respect to the –SF₅ group). DFT calculations can accurately predict the geometries of these conformers and determine their relative energies, identifying the most stable ground-state structure. chemrxiv.org The energy difference between conformers is typically small, often within a few kcal/mol. researchgate.net

The electronic nature of this compound is dominated by the interplay between the electron-donating –OH group and the powerfully electron-withdrawing –SF₅ group. researchgate.net DFT calculations, particularly through Natural Bond Orbital (NBO) analysis or Mulliken population analysis, can quantify the charge distribution across the molecule. karazin.uaresearchgate.net This analysis reveals the extent of charge delocalization from the oxygen lone pairs into the aromatic π-system and the significant polarization induced by the –SF₅ substituent.

Analysis of the frontier molecular orbitals (HOMO and LUMO) further clarifies the electronic behavior. karazin.ua The HOMO is typically localized on the phenol ring and the oxygen atom, reflecting its electron-rich character, while the LUMO is expected to have significant contributions from the aromatic ring and the –SF₅ group, indicating its capacity to accept electron density. This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions. nih.gov

The properties and behavior of this compound can be significantly influenced by its environment, particularly in solution. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effects of a solvent. rsc.org These calculations account for the bulk electrostatic interactions between the solute and solvent, providing a more realistic prediction of molecular properties in a condensed phase. nih.gov

Solvent effects can alter:

Conformational Energies: The relative stability of different conformers can change in polar solvents, which may preferentially stabilize a conformer with a larger dipole moment.

Reaction Energetics: Solvation can change the energy barriers and thermodynamics of reactions by differentially stabilizing reactants, transition states, and products. rsc.org

Spectroscopic Properties: Calculated properties like NMR chemical shifts or UV-Vis absorption wavelengths can be refined by including solvent effects, leading to better agreement with experimental data.

Fragment Molecular Orbital Quantum Chemical Calculations

While specific Fragment Molecular Orbital (FMO) calculations for this compound are not extensively documented in the current literature, the principles of this computational method are highly relevant for understanding the electronic structure of such a complex molecule. The FMO method is a quantum chemical technique designed to make calculations on large molecular systems more computationally feasible by dividing the molecule into smaller, manageable fragments. Ab initio calculations are then performed on these individual fragments and their pairs in the electrostatic field of the entire system, significantly reducing the computational cost associated with standard quantum chemistry techniques while maintaining a high degree of accuracy.

In the context of this compound, an FMO approach would typically involve fragmenting the molecule, for instance, by separating the hydroxyl group, the phenyl ring, and the pentafluorosulfanyl group. This allows for a detailed analysis of the electronic properties of each component and, crucially, the interactions between them.

Although FMO studies are not available, other quantum chemical methods, such as Density Functional Theory (DFT), have been employed to elucidate the reactivity of SF₅-substituted phenols. For example, theoretical studies on the regioselective [4 + 2] Diels-Alder cycloaddition reactions to form SF₅-phenols provide significant mechanistic insights. researchgate.netacs.org DFT calculations have been used to determine the activation barriers for the formation of different isomers. acs.org These studies reveal that the transition state leading to a 2-SF₅-phenol is considerably lower in energy than that leading to the 3-SF₅ isomer, which aligns with experimental observations. acs.org An energy decomposition analysis within these computational frameworks helps to understand the electronic and steric factors governing this regioselectivity.

Table 1: Calculated Activation Free Energies (ΔG) for the Diels-Alder Formation of SF₅-Phenol Isomers
Reaction PathwayResulting IsomerCalculated ΔG (kcal/mol)
Pathway I (TS1-Ph)2-SF₅-phenol24.8
Pathway II (TS2-Ph)3-SF₅-phenol30.0

This table presents DFT-calculated activation free energies for the [4 + 2] cycloaddition reaction leading to different SF₅-phenol isomers, highlighting the thermodynamic preference for the formation of the 2-substituted product. Data sourced from ACS Organic & Inorganic Au. acs.org

Supramolecular Interactions

The solid-state architecture of molecules containing the pentafluorosulfanyl group is dictated by a variety of subtle and explicit supramolecular interactions. Analysis of crystal structures of numerous SF₅-containing compounds reveals that the SF₅ group frequently engages in non-covalent interactions, particularly with hydrogen and fluorine atoms. researchgate.netnih.gov

Key interactions observed include:

F···H Contacts: Weak hydrogen bonds involving the fluorine atoms of the SF₅ group and hydrogen atoms (e.g., from C-H or O-H groups) are common. These interactions play a significant role in stabilizing the crystal lattice. nih.gov

F···F Contacts: Interactions between fluorine atoms of adjacent SF₅ groups are also frequently observed and are important in defining the packing structure. researchgate.netnih.gov In many cases, the distances of these contacts are shorter than the sum of the van der Waals radii of two fluorine atoms. researchgate.netnih.gov

These interactions give rise to several repeating structural motifs in the crystal structures of SF₅-substituted molecules. researchgate.netnih.govescholarship.org

Table 2: Common Supramolecular Motifs in SF₅-Containing Compounds
Motif TypeDescription of Interaction
Infinite Linear ChainsFormed by contacts between equatorial fluorine atoms (Feq···Feq) of adjacent SF₅ groups.
Infinite Twisted ChainsResult from interactions between equatorial and axial fluorine atoms (Feq···Fax).
Open-Chain DimersVarious dimeric arrangements stabilized by F···F contacts.
Cyclic DimersClosed-ring structures formed through multiple F···F interactions between two molecules.

This table summarizes the recurring supramolecular structural motifs identified in the crystal structures of various pentafluorosulfanyl-substituted molecules. Data sourced from Chemistry – A European Journal and eScholarship. nih.govescholarship.org

For this compound specifically, the presence of the hydroxyl (-OH) group introduces a strong hydrogen bond donor and acceptor site. This would lead to the formation of robust O-H···O or potentially O-H···F hydrogen bonds, which would likely be the dominant organizing force in its crystal structure, complemented by the weaker F···H and F···F interactions involving the SF₅ group.

Thermochemistry and Dynamics of Reactions

The thermochemical properties and reaction dynamics of this compound are heavily influenced by the potent electron-withdrawing SF₅ substituent.

Reactivity and Reaction Dynamics

The pentafluorosulfanyl group activates the aromatic ring toward certain transformations while influencing the energetics of reactions.

Synthesis via Cycloaddition: As discussed previously, the synthesis of SF₅-phenols can be achieved via a Diels-Alder reaction. The dynamics of this reaction are governed by a significant activation energy barrier, and the regioselectivity is controlled by a thermodynamic preference for specific isomers, as revealed by DFT calculations. acs.org The difference in activation energy (ΔΔG‡) between the pathways leading to the 2-SF₅ and 3-SF₅ isomers is 5.2 kcal/mol, indicating a strong kinetic preference for the formation of the 2-isomer under thermal conditions. acs.org

Oxidation and Dearomatization: SF₅-substituted phenols can undergo oxidation reactions that lead to dearomatization. For example, related compounds like 4-(pentafluorosulfanyl)phenol (B1597158) and its derivatives are oxidized by reagents such as lead tetraacetate or hydrogen peroxide, resulting in the formation of aliphatic SF₅-containing compounds like substituted muconic acids or lactones. nih.gov This demonstrates a key reaction pathway for the phenol ring, showcasing its susceptibility to oxidative ring-opening.

Thermochemical Properties

Acidity (pKa): The strong electron-withdrawing nature of the SF₅ group is expected to significantly increase the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10). A predicted pKa value for this compound is approximately 8.56. chemicalbook.com

O-H Bond Dissociation Energy (BDE): The O-H BDE is a measure of the energy required to homolytically cleave the bond to form a phenoxyl radical and a hydrogen atom. While a specific value for this compound has not been reported, the effect of other electron-withdrawing substituents at the meta-position provides valuable context. Such groups generally increase the O-H BDE relative to phenol (BDE ≈ 87-89 kcal/mol). mdpi.com This is because they destabilize the resulting phenoxyl radical to a lesser extent than they destabilize the parent phenol. Given that the SF₅ group is one of the most powerful electron-withdrawing groups, it is expected to increase the O-H BDE of the phenol.

Table 3: O-H Bond Dissociation Enthalpies (BDE) of Selected meta-Substituted Phenols
Substituent (X) at meta-positionCalculated O-H BDE (kcal/mol)ΔBDE relative to Phenol (kcal/mol)
-H (Phenol)87.50.0
-F88.6+1.1
-CF₃89.1+1.6
-CN90.2+2.7
-NO₂91.4+3.9

This table shows the trend of increasing O-H BDE with increasingly electron-withdrawing substituents at the meta-position, as calculated by DFT (RO)B3LYP/6-311++G(2df,2p). The value for the -SF₅ group is expected to follow this trend. Data sourced from MDPI. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for SF5-Phenols

While the commercially available 3-(pentafluorothio)phenol serves as a valuable starting material for the synthesis of more complex molecules, the development of novel and efficient methods for the direct synthesis of SF5-phenols remains a critical area of research. researchgate.netacs.orgnih.gov A significant recent advancement in this area is the use of [4+2] Diels-Alder cycloaddition reactions between electron-rich dienes and SF5-alkynes, which provides a convergent route to highly functionalized SF5-phenols and aminophenols. researchgate.netacs.orgnih.gov This methodology offers a straightforward and regioselective pathway to these valuable compounds in short reaction sequences. researchgate.netacs.orgnih.gov

Future research is expected to focus on expanding the repertoire of synthetic strategies. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to introduce the SF5-phenol moiety into complex molecular architectures. Furthermore, the development of late-stage functionalization techniques, where the SF5 group is introduced at a later step in a synthetic sequence, is highly desirable for the efficient synthesis of diverse compound libraries for biological screening and materials science applications. The quest for more economical and environmentally benign fluorinating reagents to construct the SF5 group itself also continues to be an important long-term goal for the broader field of organofluorine chemistry.

Exploration of New Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of this compound and its derivatives is crucial for their effective utilization. The strong electron-withdrawing nature of the SF5 group significantly influences the reactivity of the aromatic ring and the phenolic hydroxyl group. rowansci.com Recent studies have begun to unravel the nuanced electronic effects of the SF5 group in the context of cycloaddition reactions.

For instance, detailed mechanistic studies of the [4+2] Diels-Alder reaction to form SF5-phenols have been conducted using density functional theory (DFT) calculations. researchgate.netacs.orgnih.gov These computational investigations, combined with reactivity tools such as the activation strain model and energy decomposition analysis, have provided a deeper understanding of the factors controlling the regioselectivity and reactivity of these transformations. researchgate.netacs.orgnih.gov The findings suggest that the regioselectivity and reactivity are influenced by a less destabilizing strain energy and reduced Pauli repulsion between the occupied π-orbitals of the diene and the dienophile, rather than solely by frontier molecular orbital interactions. researchgate.netacs.orgnih.gov

Future research in this area will likely focus on exploring other reaction types and uncovering new reactivity patterns. This includes investigating the potential for the SF5 group to direct ortho-metalation, influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, and participate in novel pericyclic reactions. A thorough understanding of these reactivity patterns, supported by detailed mechanistic and computational studies, will be instrumental in designing new synthetic strategies and functional molecules.

Expansion of Applications in Diverse Scientific Disciplines

The unique properties of the SF5 group, such as its high electronegativity, thermal stability, and lipophilicity, make this compound and its derivatives attractive candidates for a wide range of applications. rowansci.comresearchgate.net While much of the focus has been on medicinal chemistry, the potential of these compounds in materials science is also a rapidly growing area of interest. rsc.orgresearchgate.net

In medicinal chemistry, the SF5 group is often considered a "super-trifluoromethyl" group and is used as a bioisostere for other functional groups to enhance the pharmacological properties of drug candidates. nih.govfigshare.com The introduction of the SF5 group can lead to improved metabolic stability, enhanced binding affinity to biological targets, and increased membrane permeability. rowansci.com Derivatives of this compound are being explored for their potential as novel therapeutic agents in various disease areas.

In the realm of materials science, the incorporation of the SF5 group into organic molecules can significantly impact their electronic and physical properties. rsc.orgresearchgate.net This has led to the investigation of SF5-containing compounds for applications in optoelectronic materials, liquid crystals, and advanced polymers. rsc.orgresearchgate.net The low surface energy and high thermal stability of SF5-functionalized materials also make them promising for applications requiring chemical resistance and durability. rsc.org

Future research will likely see the expansion of SF5-phenols into other scientific disciplines. This could include their use as probes for studying biological processes, as components of advanced sensors, or as building blocks for novel catalysts. As the synthetic accessibility of these compounds improves, it is anticipated that their application in a diverse array of scientific and technological fields will continue to grow.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling is becoming an increasingly indispensable tool in the design and development of new molecules with desired properties. For SF5-containing compounds, including derivatives of this compound, advanced computational methods are being employed to predict their structure-activity relationships (SAR). mdpi.comdigitellinc.comresearchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of SF5-phenols with their biological activity or physical properties. researchgate.netnih.govnih.gov These models use a variety of molecular descriptors, including those derived from quantum chemical calculations, to build predictive models that can guide the design of new compounds with enhanced performance. mdpi.com

Density functional theory (DFT) calculations are also playing a crucial role in understanding the electronic structure, reactivity, and spectroscopic properties of SF5-phenols. researchgate.netacs.orgnih.gov As demonstrated in the study of Diels-Alder reactions to form these compounds, DFT can provide valuable insights into reaction mechanisms and the origins of selectivity. researchgate.netacs.orgnih.gov This information is critical for the rational design of new synthetic routes and for predicting the behavior of these molecules in different chemical environments.

The future of computational modeling in this area will likely involve the use of more sophisticated techniques, such as machine learning and artificial intelligence, to develop more accurate and predictive SAR models. mdpi.comdigitellinc.com These models will be able to handle larger and more complex datasets, enabling the rapid screening of virtual compound libraries and the identification of promising candidates for synthesis and experimental testing. The synergy between advanced computational modeling and experimental work will undoubtedly accelerate the discovery and development of new SF5-phenol-based technologies.

Q & A

Basic Questions

Q. What safety protocols are essential when handling 3-(Pentafluorothio)phenol in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile handling. Refer to Safety Data Sheets (SDS) for acute toxicity data (Category 4 for oral/dermal exposure) and first-aid measures (e.g., skin decontamination with water, medical consultation for inhalation exposure) . Store separately from oxidizers and bases to prevent reactive byproducts.

Q. Which spectroscopic techniques are optimal for characterizing this compound’s molecular structure?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to identify fluorine and proton environments (e.g., 19F^{19}\text{F} NMR for -SC6_6F5_5 groups). Complement with infrared (IR) spectroscopy to detect thiol (-SH) and phenolic (-OH) stretches. Mass spectrometry (MS) with electron ionization can confirm molecular weight (MW: 200.13 g/mol) and fragmentation patterns .

Q. What physicochemical properties of this compound influence its reactivity?

  • Methodological Answer : Key properties include high electronegativity from pentafluorothio groups, enhancing electrophilicity. Measure logP (octanol-water partition coefficient) to assess lipophilicity, which impacts bioavailability. Stability tests under varying pH and temperature conditions can identify degradation pathways .

Advanced Research Questions

Q. How to design in vitro/in vivo studies to evaluate systemic toxicity of this compound?

  • Methodological Answer : Follow inclusion criteria for toxicological studies (Table C-1, ):

  • Species : Rodents (rats/mice) for in vivo; human cell lines (e.g., HepG2) for in vitro.
  • Exposure Routes : Oral (gavage), dermal (patch testing), or inhalation (aerosolized).
  • Endpoints : Monitor body weight, organ histopathology (liver/kidney), and respiratory function. Include control groups with sham exposure .

Q. How to resolve contradictions in toxicological data across studies on this compound?

  • Methodological Answer : Conduct a meta-analysis to harmonize variables:

  • Dose-Response : Normalize data to mg/kg/day or ppm.
  • Study Duration : Compare acute (≤24h) vs. chronic (≥90 days) exposures.
  • Confounding Factors : Account for impurities (e.g., residual solvents) via HPLC analysis .

Q. What computational strategies predict environmental degradation pathways of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model hydrolysis or photolysis mechanisms. Use rate constants from pulse radiolysis ( ) to simulate reaction kinetics with hydroxyl radicals (·OH). Validate predictions via LC-MS/MS analysis of degradation byproducts .

Q. How to assess carcinogenicity of this compound per international guidelines?

  • Methodological Answer : Follow IARC protocols for carcinogen classification:

  • In Vitro : Ames test (mutagenicity) and comet assay (DNA damage).
  • In Vivo : Two-year bioassays in rodents, monitoring tumor incidence. Compare results to thresholds for carcinogens (e.g., ≥0.1% concentration triggers OSHA regulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.